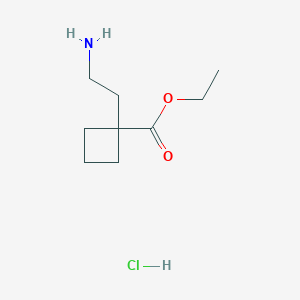

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(6-7-10)4-3-5-9;/h2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFWSNLGAPGBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride typically involves the reaction of ethyl cyclobutanecarboxylate with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been identified as a promising candidate in the development of therapeutic agents targeting specific biological pathways. Notably, it has been studied for its role as an inhibitor of human prostaglandin D synthase (H-PGDS), which is implicated in several pathological conditions.

Therapeutic Uses

The compound has shown potential in treating various diseases associated with H-PGDS activity, including:

- Muscular Dystrophy : Research indicates that H-PGDS inhibitors can be beneficial in managing muscular dystrophy, particularly Duchenne muscular dystrophy .

- Asthma and Chronic Obstructive Pulmonary Disease : The inhibition of H-PGDS may alleviate symptoms associated with these respiratory conditions .

- Rheumatoid Arthritis and Systemic Lupus Erythematosus : The compound is being explored for its anti-inflammatory properties, which could provide therapeutic benefits in autoimmune disorders .

- Inflammatory Bowel Disease : Studies suggest that H-PGDS inhibition may help manage symptoms of inflammatory bowel diseases .

Mechanistic Insights

The mechanism of action for this compound primarily revolves around its ability to inhibit H-PGDS, leading to decreased levels of prostaglandin D2 (PGD2). This reduction can mitigate inflammation and improve muscle repair following injury, as evidenced by animal studies demonstrating enhanced recovery in muscle function post-injury when treated with H-PGDS inhibitors .

Analytical and Structural Characterization

Understanding the chemical structure and properties of this compound is crucial for its application in drug development. The compound's molecular formula is C₇H₁₄ClN₁O₂, and it has been extensively characterized using various analytical techniques including NMR spectroscopy, which provides insights into its structural integrity and purity .

Case Study: Efficacy in Muscle Repair

A study involving C57BL/6N mice demonstrated that administration of this compound prior to muscle injury significantly improved recovery outcomes. The results indicated a dose-dependent response, suggesting that optimal dosing could enhance functional repair following muscle damage .

Clinical Implications

The potential for this compound to serve as a therapeutic agent in clinical settings is underscored by ongoing research into its efficacy across various disease models. As a result, it is being evaluated for inclusion in pharmaceutical formulations aimed at treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to four structurally related cyclobutane derivatives (Table 1):

Table 1: Comparative Analysis of Cyclobutane Derivatives

Key Observations :

- Substituent Effects: The 2-aminoethyl group in the target compound introduces a primary amine, contrasting with the methylamino (secondary amine) in ’s compound and the hydroxyethyl (polar hydroxyl) in ’s analog.

Pharmacological Implications

While direct data for the target compound is lacking, insights from ’s H3 antagonists highlight critical structure-activity relationships (SAR):

- Chain Length: Elongating alkyl chains (e.g., from methyl to propyl) in piperazine-thiazole derivatives increased H3 antagonist potency by up to 100-fold . This suggests that the 2-aminoethyl group in the target compound may optimize receptor binding compared to shorter chains.

- Substituent Position: Thiazol-5-yl analogs showed higher potency than thiazol-4-yl derivatives, underscoring the importance of heterocyclic orientation . For cyclobutane analogs, substituent placement (e.g., aminoethyl vs. hydroxyethyl) could similarly modulate target affinity.

Biological Activity

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article synthesizes current research findings, case studies, and comparative analyses related to its biological activity.

Chemical Structure and Properties

This compound features a cyclobutane ring, which is significant for its biological interactions. The presence of an aminoethyl side chain enhances its potential to interact with various biological targets, including receptors and enzymes.

The compound's mechanism of action is primarily attributed to its ability to modulate neurochemical pathways. It is believed to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways. This interaction may lead to various pharmacological effects, including neuroprotective and anti-inflammatory properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclobutane derivative | Exhibits neuroprotective properties |

| Ethyl Glycinate | Glycine derivative | Different pharmacokinetics |

| Ethyl 2-Aminobutanoate | Butanoic acid derivative | Varies in chain length affecting activity |

This table highlights the unique aspects of this compound compared to other related compounds. Its specific stereochemistry may significantly influence its biological activity and interactions with molecular targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotection Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegeneration .

- Inflammation Model : In animal models of inflammation, treatment with the compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

- Pharmacokinetic Profiling : Research on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Modifications : Investigating derivatives of this compound could enhance its selectivity and potency against specific biological targets.

- Clinical Trials : Further preclinical studies followed by clinical trials are necessary to establish safety and efficacy profiles for potential therapeutic applications.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its effects will provide insights into its therapeutic potential.

Q & A

Basic Questions

What are the established synthetic routes for Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclobutane ring formation, aminoethyl group introduction, and esterification. Key steps include:

- Ring Construction: Cyclobutane precursors (e.g., cyclobutanone derivatives) are reacted with ethylamine or its analogs under controlled conditions .

- Aminoethyl Functionalization: A reductive amination or nucleophilic substitution is employed to introduce the 2-aminoethyl group, often using reagents like ethylenediamine derivatives .

- Esterification: The carboxylic acid intermediate is esterified with ethanol in the presence of HCl to form the hydrochloride salt .

- Purification: Final purification may involve recrystallization from ethyl acetate or column chromatography, with yields averaging 70–80% under optimized conditions .

How is this compound characterized post-synthesis?

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy:

- LCMS/HPLC:

- Molecular ion peaks (e.g., m/z 411 [M+H]⁺) and retention times (1.16–1.18 minutes under SMD-TFA05 conditions) confirm purity and identity .

- Elemental Analysis: Validates Cl⁻ content (~15–18% for hydrochloride salts) .

What stability considerations apply to this compound?

Methodological Answer:

- Hydrolysis Sensitivity: The ester group is prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., ethyl acetate) is recommended .

- Thermal Stability: Decomposition occurs above 150°C; avoid prolonged heating during synthesis or drying .

- Light Sensitivity: Store in amber vials to prevent photodegradation of the cyclobutane ring .

Advanced Questions

How can reaction yields be optimized during synthesis?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for aminoethylation steps to enhance nucleophilicity .

- Catalysis: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclobutane ring closure efficiency .

- Temperature Control: Maintain 0–5°C during HCl salt formation to minimize ester hydrolysis .

- Continuous Flow Synthesis: Automated reactors reduce side reactions, improving yields by 10–15% compared to batch methods .

How do structural analogs of this compound compare in biological activity?

Comparative Analysis:

Key Insight: The ethyl ester and 2-aminoethyl groups enhance blood-brain barrier penetration, making this compound more suitable for CNS-targeted studies .

What analytical strategies resolve data contradictions (e.g., unexpected NMR shifts)?

Methodological Answer:

- Variable Temperature NMR: Resolves dynamic effects (e.g., ring puckering in cyclobutane) causing peak splitting .

- 2D-COSY/HSQC: Assigns ambiguous proton-carbon correlations, especially for overlapping cyclobutane signals .

- Isotopic Labeling: Use ¹³C-labeled precursors to track ester hydrolysis kinetics during stability studies .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and validate experimental data .

How does cyclobutane ring strain influence reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric Effects: The strained cyclobutane increases electrophilicity, enhancing interactions with enzyme active sites (e.g., serine proteases) .

- Conformational Rigidity: Reduces entropic penalty during target binding, improving binding affinity compared to flexible analogs .

- Synthetic Challenges: Ring-opening reactions (e.g., acid-catalyzed) require careful optimization to avoid undesired byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.